molecular formula C17H28O B1262831 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol

2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol

Cat. No. B1262831
M. Wt: 248.4 g/mol
InChI Key: OKPMYXNNCIXWPF-UHFFFAOYSA-N
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Description

2-[3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol is a tertiary alcohol and a cyclohexenylalkanol. It has a role as a fragrance. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Catalysis and Stereochemistry

The compound has been studied in the context of catalysis, particularly in the reduction of substituted cyclohexanones to alcohols. Research by Henbest and Zurquiyah (1974) demonstrated that substituted cyclohexanones, including trimethyl variants, are reduced to alcohols when heated with propan-2-ol in the presence of metal catalysts, with ruthenium being particularly effective. This process shows dependency on the metal used and involves kinetic and equilibrium control (Henbest & Zurquiyah, 1974).

Organic Synthesis

In organic synthesis, the compound has been used in the formation of various chemical structures. For instance, Gassman and Gremban (1984) demonstrated the use of adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups for complete control over the regiospecificity of epoxide openings. They showed that cyclohex-2-en-R*-1-ol can be converted into 3-aminocyclohexan-1,2-diol (Gassman & Gremban, 1984).

Microbiological Transformations

Siewiński et al. (1979) explored the microbiological reduction of racemic 1-(2',2',3'-trimethyl-cyclopent-3'-enyl)propan-2-one and its butan-2-one variant by Rhodotorula mucilaginosa. They found that both enantiomers of the compound are reduced stereospecifically to corresponding alcohols, demonstrating the substrate selectivity in these reactions (Siewiński et al., 1979).

Photochemistry

Cookson and Rogers (1974) studied the photochemical reactions of βγ-unsaturated ketones, including compounds similar to 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol. They observed that on UV irradiation, these compounds undergo various chemical transformations, indicating their potential application in photochemical studies (Cookson & Rogers, 1974).

Bioactive Properties and Chemical Synthesis

Litzenburger and Bernhardt (2016) discussed the bioactive properties of hydroxylated isoprenoids and norisoprenoids, including compounds structurally related to 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol. Their research emphasized the efficient oxidation of such compounds by cytochromes P450, highlighting the relevance in chemical synthesis and bioactive applications (Litzenburger & Bernhardt, 2016).

properties

Product Name

2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

2-[3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]propan-2-ol

InChI

InChI=1S/C17H28O/c1-12-9-10-15(16(12,2)3)13-7-6-8-14(11-13)17(4,5)18/h7,9,14-15,18H,6,8,10-11H2,1-5H3

InChI Key

OKPMYXNNCIXWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCCC(C2)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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